molecular formula C17H20FN5O3 B2827472 ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate CAS No. 1326827-49-9

ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B2827472
CAS No.: 1326827-49-9
M. Wt: 361.377
InChI Key: KYHWSLZCLJIHOK-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other biologically active compounds. It contains a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and ability to participate in various interactions with biological targets . The presence of a fluorine atom on the phenyl ring can enhance the compound’s lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a 1,2,3-triazole ring, and a phenyl ring. These rings are likely to influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could enhance its lipophilicity, while the piperazine and 1,2,3-triazole rings could contribute to its solubility in polar solvents .

Scientific Research Applications

Microwave-Assisted Synthesis in Biological Activities

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized and screened for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Biological Activity of Conazole Analogues

Antimicrobial Activities of New 1,2,4-Triazole Derivatives

  • Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines were screened for antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Reduction, Mannich Reaction, and Antimicrobial Activity of 1,2,4-Triazol-3-One Derivatives

  • Synthesized 1,2,4-triazoles were screened for antimicrobial activity, revealing that Mannich bases showed good activity against the test microorganisms compared to ampicillin (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antitumor Activity of Novel 1,2,4-Triazole Schiff Bases

  • Novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group showed good to excellent inhibitory activity against CDC25B, an important target in tumor cell proliferation (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Biological Evaluation of Piperazine Derivatives as Herbicides and Plant Growth Regulators

  • Newly synthesized piperazines incorporating a piperazine ring and aryl(thio)carbamoyl groups showed significant herbicidal activity against Triticum aestivum and cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives and 1,2,3-triazoles are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as modifications to its structure to enhance its properties or introduce new functionalities .

Properties

IUPAC Name

ethyl 4-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-3-26-17(25)22-8-6-21(7-9-22)16(24)15-11-23(20-19-15)13-4-5-14(18)12(2)10-13/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHWSLZCLJIHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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